molecular formula C8H8O2S B019671 Methyl 3-(2-thienyl)acrylate CAS No. 20883-96-9

Methyl 3-(2-thienyl)acrylate

Cat. No. B019671
CAS RN: 20883-96-9
M. Wt: 168.21 g/mol
InChI Key: HKVOGMDMMCLQFJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 3-(2-thienyl)acrylate and related compounds often involves the electropolymerization of acrylate substituted thiophene monomers. For instance, electropolymerization of (3-thienyl) methylacrylate has been achieved, leading to the formation of electroactive films on electrodes. This process mainly involves the thiophene ring, indicating a specific reactivity that excludes polyacrylate formation (Lankinen et al., 1999).

Molecular Structure Analysis

The molecular structure and conformation of methyl 3-(2-thienyl)acrylate have been elucidated through various analytical techniques. NMR spectral analysis has provided insights into the conformation of β-(2-Thienyl)acrylic esters, revealing predominant conformations and interactions within the molecule (Hirota et al., 1976).

Chemical Reactions and Properties

Methyl 3-(2-thienyl)acrylate undergoes various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, the dimerization of methyl acrylate to produce specific products has been catalyzed by nonmetallic catalysts, showcasing its reactivity in creating complex molecules (Su et al., 2003).

Physical Properties Analysis

The physical properties of methyl 3-(2-thienyl)acrylate, such as its electrochemical behavior and surface characteristics, have been studied extensively. The conductivity and morphology of polymerized (3-thienyl) methylacrylate have been analyzed, revealing granular structures and varying conductivity in different solvents, contributing to our understanding of its physical behavior (Lankinen et al., 1999).

Chemical Properties Analysis

The chemical properties of methyl 3-(2-thienyl)acrylate, including its reactivity and the nature of its polymers, have been explored in depth. Research on poly(3-thiophen-3-yl-acrylic acid methyl ester) has shed light on its solubility and electronic properties, providing insights into the chemical characteristics that make it suitable for various applications (Bertran et al., 2007).

Scientific Research Applications

  • Synthetic Methods and Dimerization : D'Auria, Piancatelli, and Vantaggi (1990) reported that the photochemical dimerization of methyl 2-furyl- and 2-thienylacrylate in solution leads to efficient synthetic methods for producing specific dimethyl cyclobutane derivatives (D’Auria, Piancatelli, & Vantaggi, 1990).

  • NMR and IR Studies : Satonaka (1984) found that Methyl [trans--(substituted 2-thienyl)acrylate]s show linear correlations with thiophenes and methyl (substituted 2-thiophenecarboxylate)s, indicating substituent effects on chemical shifts and coupling constants (Satonaka, 1984).

  • Selectivity and Rate Enhancements in Reactions : Aggarwal, Lancaster, Sethi, and Welton (2002) demonstrated that hydrogen bonding between ionic liquid cations and methyl acrylate cations plays a crucial role in controlling the selectivity and rate enhancements of Diels-Alder reactions in room-temperature ionic liquids (Aggarwal, Lancaster, Sethi, & Welton, 2002).

  • Polymerization Applications : Meijs, Rizzardo, Le, and Chen (1992) found that thionoesters can effectively transfer chain groups in polymerizations of styrene and methyl acrylate, resulting in narrow molecular-weight distributions (Meijs, Rizzardo, Le, & Chen, 1992).

  • Conformational Analysis : Hirota, Yoshida, Nagawa, Ono, Endo, and Satonaka (1976) determined the predominant conformation of 4-(2-thienyl)-3-butene-2-one and methyl -(2-thienyl)acrylates, with a significant portion of the shift reagent coordinating on the methoxyl oxygen atom (Hirota et al., 1976).

  • Waste Gas Treatment : Wu, Yin, Quan, Fang, and Yin (2016) discovered that a ceramic-packed biotrickling filter effectively removes methyl acrylate from waste gas, with the bacterial community mainly consisting of Proteobacteria and Actinobacteria (Wu, Yin, Quan, Fang, & Yin, 2016).

  • Catalysis Research : Su, Mcleod, and Verkade (2003) found that P(RNCH2CH2)3N catalysts effectively catalyze the head-to-tail dimerization of methyl acrylate, achieving significant yield at room temperature (Su, Mcleod, & Verkade, 2003).

  • Structural and Electronic Properties : Bertran, Pfeiffer, Torras, Armelin, Estrany, and Alemán (2007) studied poly(3-thiophen-3-yl-acrylic acid methyl ester) and found it has unique structure and electronic properties that can be modified to enhance its solubility in water (Bertran et al., 2007).

Safety And Hazards

“Methyl 3-(2-thienyl)acrylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl (E)-3-thiophen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVOGMDMMCLQFJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420771
Record name methyl 3-(2-thienyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-thienyl)acrylate

CAS RN

57502-38-2, 20883-96-9
Record name Methyl (2E)-3-(2-thienyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57502-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(2-thienyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-thienyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-thienyl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-thienyl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-thienyl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-thienyl)acrylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-thienyl)acrylate

Citations

For This Compound
21
Citations
M D'Auria, G Piancatelli, A Vantaggi - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Irradiation of methyl 3-(2-furyl)acrylate 1 in the presence of benzophenone led to the formation of a mixture of t-3, t-4- and c-3,c-4-dimethyl 3,4-di-(2-furyl)cyclobutane-r-1, c-2-…
Number of citations: 26 pubs.rsc.org
A Sivadas, MP Satyaseela, T Bharani… - Int. J. Pharma Sci …, 2011 - researchgate.net
In the present investigation, a series of novel methyl-2-(mercaptomethyl)-3-(2-thienyl) acrylate (6-23) have been synthesized. The newly synthesized compounds were characterized by …
Number of citations: 5 www.researchgate.net
S Anand, S Narayanan, S Sundaramoorthy… - … Section E: Structure …, 2012 - scripts.iucr.org
In the molecule of the title compound, C19H17NO3S, the dihedral angle formed by the quinoline ring system and the thiophene ring is 83.15 (8). In the crystal, C—H⋯O hydrogen bonds …
Number of citations: 10 scripts.iucr.org
AM Klibanov, EH Siegel - Enzyme and Microbial Technology, 1982 - Elsevier
Porcine liver carboxylesterase (carboxylic-ester hydrolase, EC 3.1.1.1) hydrolyses trans isomers of three different methyl 3-arylacrylates approximately one order of magnitude faster …
Number of citations: 19 www.sciencedirect.com
RF Heck - Journal of the American Chemical Society, 1968 - ACS Publications
Aryl, methyl, and carboxyalkyl derivatives of group VIII metal salts, particularly palladium, rhodium, and ruthenium salts, react with olefins to produce aryl-, methyl-, or carboxyalkyl-…
Number of citations: 264 pubs.acs.org
RM Keenan, J Weinstock, JA Finkelstein… - Journal of medicinal …, 1992 - ACS Publications
A series of novel nonpeptide angiotensin II receptor antagonists containing a substituted (Elacrylic acid has been developed. The overlay of 1, an imidazole-5-acetic acid found in the …
Number of citations: 71 pubs.acs.org
RC Larock, DR Leach, SM Bjorge - The Journal of Organic …, 1986 - ACS Publications
Thiophene-containing prostaglandin endoperoxide analogues 18-20 are readily available by addition of thienylpalladium species tonorbornene and norbornadiene and subsequent …
Number of citations: 4 pubs.acs.org
RA Novikov, DD Borisov, YV Tomilov - Russian Chemical Bulletin, 2018 - Springer
The reactions of diazo esters with 2-arylcyclopropane-1,1-dicarboxylates, the represen- tatives of donor-acceptor cyclopropanes (DACs), mediated by Sc(OTf) 3 , SnCl 4 , and GaCl 3 …
Number of citations: 8 link.springer.com
L Li, B Chen, Y Ke, Q Li, Y Zhuang… - Chemistry–An Asian …, 2013 - Wiley Online Library
A valuable class of new heterocyclic and alicyclic prochiral α‐aminomethylacrylates has been conveniently synthesized through a three‐step transformation involving a Baylis–Hillman …
Number of citations: 12 onlinelibrary.wiley.com
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.